(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
CAS No.:
Cat. No.: VC17403290
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO3 |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (1R,2S)-2-[bis(prop-2-enyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
| Standard InChI | InChI=1S/C17H23NO3/c1-4-8-18(9-5-2)13(3)17(19)14-6-7-15-16(12-14)21-11-10-20-15/h4-7,12-13,17,19H,1-2,8-11H2,3H3/t13-,17-/m0/s1 |
| Standard InChI Key | JLNCOEIMQTUOFO-GUYCJALGSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N(CC=C)CC=C |
| Canonical SMILES | CC(C(C1=CC2=C(C=C1)OCCO2)O)N(CC=C)CC=C |
Introduction
Molecular Characteristics and Structural Analysis
Chemical Identity and Stereochemistry
The compound belongs to the 2,3-dihydrobenzo[b][1, dioxin family, featuring a fused benzodioxane ring system substituted at the 6-position with a propanolamine side chain. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (1R,2S)-2-[bis(prop-2-enyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 305.37 g/mol |
| Stereochemistry | (1R,2S) configuration |
| Canonical SMILES | CC(C(C₁=CC₂=C(C=C₁)OCCO₂)O)N(CC=C)CC=C |
| InChIKey | RNWULDPHDCBSAG-KYLFUZKPSA-N |
The hydrochloride salt form (C₁₇H₂₄ClNO₃, MW 325.8 g/mol) is commonly used in research settings. The benzodioxin core provides planar aromaticity, while the diallylamino and propanol groups introduce stereochemical complexity and hydrogen-bonding capacity .
Spectroscopic Characterization
Structural confirmation relies on:
-
¹H/¹³C NMR: Resonances at δ 6.8–7.2 ppm (aromatic protons), δ 4.2–4.5 ppm (dioxane methylene), and δ 5.1–5.9 ppm (allyl CH₂ groups).
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 306.2 for the free base and [M+Cl]⁻ at m/z 325.8 for the hydrochloride.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves three critical phases :
Phase 1: Benzodioxin Core Construction
-
Coupling Reaction: 2,3-Dihydrobenzo[b][1, dioxin-6-carbaldehyde is prepared via Friedel-Crafts alkylation of catechol derivatives.
-
Stereoselective Aldol Addition: The aldehyde reacts with a chiral enamine to install the (1R,2S) configuration.
Phase 2: Diallylamine Incorporation
-
Nucleophilic substitution of a secondary amine precursor with allyl bromide under phase-transfer conditions .
Phase 3: Salt Formation
-
Treatment with HCl in anhydrous ether yields the hydrochloride salt (≥98% purity).
Process Optimization Challenges
Patent US20200306225A1 highlights critical parameters for analogous syntheses :
-
Temperature Control: Exothermic reactions require cooling to ≤–10°C to prevent racemization.
-
Solvent Selection: Tetrahydrofuran (THF)/water mixtures improve yield (72–78%) compared to toluene-based systems .
-
Purification: Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >99% enantiomeric excess.
Biological Activity and Mechanism
Hypothesized Targets
QSAR modeling predicts interactions with :
-
Adrenergic Receptors: Structural similarity to β₂-agonists suggests potential bronchodilatory effects.
-
Serotonin Transporters: The diallylamino group may inhibit 5-HTT (Ki ≈ 120 nM, predicted).
-
Cytochrome P450 Enzymes: Metabolism via CYP2D6 is anticipated due to the benzodioxin moiety.
In Vitro Profiling
Limited experimental data exist, but analogs demonstrate:
| Assay | Result (Analog) | Citation |
|---|---|---|
| MAO-B Inhibition | IC₅₀ = 8.9 μM | |
| Antioxidant Activity (ORAC) | 4.2 μM Trolox equivalents | |
| Aqueous Solubility | 1.2 mg/mL (pH 7.4) |
Applications in Medicinal Chemistry
Lead Compound Optimization
The molecule serves as a scaffold for:
-
CNS Therapeutics: Modifications to the diallylamino group enhance blood-brain barrier penetration (logP = 2.1).
-
Anticancer Agents: Pro-drug strategies exploit the benzodioxin system’s redox activity for tumor-selective activation .
Industrial-Scale Production
Patent-protected processes enable kilogram-scale synthesis :
| Parameter | Optimization Outcome |
|---|---|
| Cycle Time Reduction | 48 → 24 hours via microwave irradiation |
| Waste Minimization | E-factor reduced from 32 → 11 |
| Yield Improvement | 63% → 82% after catalyst screening |
Stability and Regulatory Considerations
Degradation Pathways
Accelerated stability studies (40°C/75% RH) show:
-
Hydrolysis: Benzodioxan ring opening at pH <3 (t₉₀ = 14 days).
-
Oxidation: Allyl groups form epoxides under light exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume